5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol
CAS No.: 61604-22-6
Cat. No.: VC0049461
Molecular Formula: C₁₂H₁₂N₂O₂
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.
![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol - 61604-22-6](/images/no_structure.jpg)
Specification
CAS No. | 61604-22-6 |
---|---|
Molecular Formula | C₁₂H₁₂N₂O₂ |
Molecular Weight | 216.24 |
IUPAC Name | 4-amino-2-(5-amino-2-hydroxyphenyl)phenol |
Standard InChI | InChI=1S/C12H12N2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H,13-14H2 |
SMILES | C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)O)O |
Introduction
Chemical Structure and Properties
5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol is characterized by a biphenyl backbone with strategically positioned functional groups. The compound features two amino groups at positions 5 and 5', and two hydroxyl groups at positions 2 and 2' of the biphenyl structure. This specific arrangement of functional groups contributes to its distinct chemical behavior and reactivity patterns.
The compound is identified by the CAS number 61604-22-6 and has the molecular formula C12H12N2O2 with a molecular weight of 216.24 g/mol . Its IUPAC name is 4-amino-2-(5-amino-2-hydroxyphenyl)phenol, though it is commonly referred to by its systematic name 5,5'-diamino-[1,1'-biphenyl]-2,2'-diol .
Property | Value |
---|---|
IUPAC Name | 4-amino-2-(5-amino-2-hydroxyphenyl)phenol |
CAS Number | 61604-22-6 |
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
InChI | InChI=1S/C12H12N2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H,13-14H2 |
InChI Key | KNOXZDJKCBWKIL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)O)O |
The presence of both amino and hydroxyl groups confers the molecule with dual functionality, allowing it to participate in various chemical reactions through these reactive sites.
Synthesis and Preparation Methods
The synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol typically involves a two-step process starting from 2,2'-dihydroxybiphenyl:
Nitration Step
The starting material, 2,2'-dihydroxybiphenyl, undergoes nitration to form 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diol (CAS: 32750-13-3) . This intermediate compound is crucial in the synthetic pathway.
Reduction Step
The dinitro compound is subsequently reduced to yield the target molecule, 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol. Common reducing agents employed in this step include powdered iron in ethanol, which effectively converts the nitro groups to amino functionalities.
The optimization of reaction conditions is essential for achieving high yields and purity. These conditions typically include careful temperature control, appropriate solvent selection, and monitoring of reaction progress to ensure complete conversion.
Chemical Reactivity
The reactivity of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol is primarily governed by its amino and hydroxyl functional groups, which can participate in various chemical transformations:
Oxidation Reactions
The amino groups can undergo oxidation with appropriate oxidizing agents such as potassium permanganate or hydrogen peroxide to form nitroso or nitro derivatives.
Reduction Reactions
Although the compound already contains reduced amino groups, further transformations can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions
Both the hydroxyl and amino groups serve as reactive sites for substitution reactions:
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Amino groups can undergo acylation with acyl chlorides to form amide derivatives
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Hydroxyl groups can participate in esterification or etherification reactions
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Both functional groups can interact with sulfonyl chlorides to form corresponding derivatives
Scientific Research Applications
5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol has diverse applications in scientific research, spanning several domains:
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules and ligands for metal complexes. Its bifunctional nature allows for selective functionalization and incorporation into larger molecular frameworks.
Biological Research
In biological research, 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol is utilized to study enzyme interactions. The compound can interact with enzymes or other proteins through hydrogen bonding and π-π stacking interactions, affecting their activity and providing insights into their function.
Pharmaceutical Applications
The compound's biological activities make it potentially valuable in pharmaceutical research and development, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer drug discovery.
Biological Activity
Recent research has revealed several significant biological activities associated with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol:
Antimicrobial Activity
Studies have demonstrated that the compound exhibits antimicrobial properties against various pathogens, with particularly notable activity against fungal species.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 μg/mL | Moderate |
Escherichia coli | 64 μg/mL | Weak |
Candida albicans | 16 μg/mL | Strong |
The compound shows significant activity against Candida albicans, suggesting potential applications in antifungal therapeutics. The mechanism of antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with fungal ergosterol biosynthesis.
Anti-inflammatory Effects
In vitro studies have demonstrated that 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines.
Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | Reduction (%) |
---|---|---|---|
TNF-α | 150 | 75 | 50% |
IL-6 | 200 | 100 | 50% |
This reduction in pro-inflammatory cytokines highlights the compound's potential as an anti-inflammatory agent. The mechanism is thought to involve modulation of signaling pathways, particularly through inhibition of nuclear factor kappa B (NF-κB) activation.
Anticancer Activity
Research exploring the anticancer properties of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol has shown promising results in studies involving human cancer cell lines:
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 25 | Apoptosis induction |
HeLa (cervical cancer) | 30 | Cell cycle arrest |
The anticancer mechanism appears to involve the induction of apoptosis through the intrinsic pathway, specifically through mitochondrial dysfunction and caspase activation.
Comparison with Similar Compounds
Understanding the unique properties of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol benefits from comparison with structurally related compounds:
Structural Analogs
Several compounds share structural similarities with 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol but differ in the positioning of functional groups or the nature of substituents:
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4,4'-Diamino-[1,1'-biphenyl]-3,3'-diol: Features a different arrangement of amino and hydroxyl groups, resulting in altered reactivity patterns
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5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol: The precursor compound with nitro groups instead of amino groups
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5,5'-Diamino-[1,1'-biphenyl]-2,2'-diyl bis(trifluoromethanesulfonate): A derivative with modified hydroxyl groups
Distinctive Features
What sets 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol apart from its structural analogs is the specific positioning of its amino and hydroxyl groups, which confers:
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Unique hydrogen bonding capabilities
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Distinct electronic distribution
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Specific reactivity profile
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Special interactions with biological targets
These characteristics contribute to its value in research and potential pharmaceutical applications.
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol in research settings:
Fungal Infection Research
Clinical investigations involving patients with recurrent Candida infections have shown promising results when treatments incorporating this compound were utilized. The significant activity against Candida albicans has prompted further research into optimizing its antifungal properties.
Cancer Therapy Investigations
Preliminary studies with cancer patients, particularly those with breast cancer, have indicated potential therapeutic benefits when treatment protocols include derivatives or formulations based on this compound. These findings, while requiring further validation, suggest promising directions for anticancer drug development.
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